p-(1,1-Dimethyldecyl)benzenesulfonic acid
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Overview
Description
p-(1,1-Dimethyldecyl)benzenesulfonic acid: is an organic compound with the molecular formula C18H30O3S . It is characterized by a benzene ring substituted with a sulfonic acid group and a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of p-(1,1-Dimethyldecyl)benzenesulfonic acid typically involves the sulfonation of p-(1,1-Dimethyldecyl)benzene. The reaction is carried out using sulfur trioxide or oleum as the sulfonating agent under controlled temperature conditions to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods: : In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : p-(1,1-Dimethyldecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Formation of sulfonates.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: : p-(1,1-Dimethyldecyl)benzenesulfonic acid is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: : In biological research, this compound is utilized to study the effects of surfactants on cell membranes and protein interactions .
Medicine: : It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs .
Industry: : In industrial applications, this compound is used in detergents, emulsifiers, and as a dispersing agent in various formulations .
Mechanism of Action
The mechanism of action of p-(1,1-Dimethyldecyl)benzenesulfonic acid primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but with a shorter alkyl chain.
p-Dodecylbenzenesulfonic acid: Similar structure with a longer alkyl chain.
p-Octylbenzenesulfonic acid: Similar structure with an intermediate-length alkyl chain.
Uniqueness: : p-(1,1-Dimethyldecyl)benzenesulfonic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications .
Properties
CAS No. |
24271-16-7 |
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Molecular Formula |
C18H30O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(2-methylundecan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-4-5-6-7-8-9-10-15-18(2,3)16-11-13-17(14-12-16)22(19,20)21/h11-14H,4-10,15H2,1-3H3,(H,19,20,21) |
InChI Key |
ZJGVLZVSSCYXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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